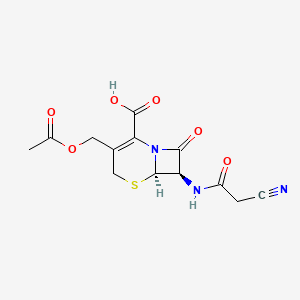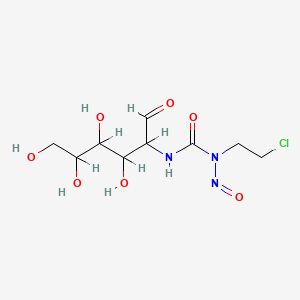
D-Glucose, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-2-deoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorozotocin is a nitrosourea compound with the chemical formula C9H16ClN3O7 . It is primarily used in cancer therapy due to its antitumor properties. Chlorozotocin is an analogue of streptozotocin and is known for its relatively low bone marrow toxicity compared to other nitrosoureas .
Preparation Methods
Chlorozotocin is synthesized through a series of chemical reactions involving the introduction of a chloroethyl group and a nitroso group to a glucose molecule. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with a glucose derivative.
Chloroethylation: The glucose derivative is reacted with a chloroethylating agent to introduce the chloroethyl group.
Nitrosation: The chloroethylated glucose derivative is then subjected to nitrosation to introduce the nitroso group, forming chlorozotocin.
Industrial production methods for chlorozotocin involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Chlorozotocin undergoes several types of chemical reactions, including:
Alkylation: Chlorozotocin can alkylate DNA, leading to the formation of covalent bonds with DNA bases. This reaction is crucial for its antitumor activity.
Carbamoylation: Chlorozotocin can also carbamoylate proteins, affecting their function.
Hydrolysis: In aqueous solutions, chlorozotocin can hydrolyze, leading to the formation of various degradation products.
Common reagents and conditions used in these reactions include aqueous solutions, mild temperatures, and neutral to slightly acidic pH.
Scientific Research Applications
Chlorozotocin has several scientific research applications, including:
Cancer Therapy: Chlorozotocin is used in the treatment of various cancers, including colon cancer and malignant melanoma.
Biochemical Studies: Chlorozotocin is used to study the mechanisms of DNA alkylation and protein carbamoylation.
Pharmacological Research: Chlorozotocin is used to investigate the pharmacokinetics and pharmacodynamics of nitrosourea compounds.
Mechanism of Action
Chlorozotocin exerts its effects primarily through DNA alkylation. The chloroethyl group of chlorozotocin forms covalent bonds with DNA bases, leading to DNA cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately resulting in cell death. Chlorozotocin also carbamoylates proteins, affecting their function and contributing to its antitumor activity .
Comparison with Similar Compounds
Chlorozotocin is unique among nitrosoureas due to its relatively low bone marrow toxicity. Similar compounds include:
Streptozotocin: An analogue of chlorozotocin with higher bone marrow toxicity.
BCNU (Carmustine): A nitrosourea with higher alkylating activity but also higher toxicity.
CCNU (Lomustine): Another nitrosourea with similar antitumor activity but higher myelotoxicity.
Chlorozotocin’s unique combination of antitumor activity and reduced bone marrow toxicity makes it a valuable compound in cancer therapy.
properties
| The effect of five different 1-(2-chloroethyl)-1-nitrosoureas on the growth of cultured P388 cells has been analyzed in terms of physical, chemical, and kinetic parameters that are related to the mechanism of action of this class of cancer chemotherapeutic agent. This study correlates structure with activity at the cellular level by using a dose function that is related to the amount of active species, the (2-chloroethyl)diazonium ion, that is formed during the period of exposure of cells to drug rather than to the initial drug dose. 1-(2-Chloroethyl)-1-nitrosourea analogs that rapidly enter the P388 cells are shown to have the same activity relative to the amount of active species formed. When analyzed in this way, activity is not influenced by the structure of the N-3 substituent, lipophilicity, or carbamoylating activity. The agents 1-(2-chloroethyl)-1-nitrosourea (CNU), 1-(2-chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea (PCNU), 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), and 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) all produce a 50% cell growth inhibition at 6 to 7 microM active species formed per cell volume. Chlorozotocin required a twofold higher effective dose to produce the same toxic effect. This decreased activity is attributed to the slow uptake of the water-soluble chlorozotocin into P388 and L1210 cells relative to the rate of chlorozotocin conversion to active species in medium. The yields to 2-chloroethanol from CNU, BCNU, and chlorozotocin were shown to be the same, indicating that these agents generate the same yield of alkylating intermediate at 37 degrees C and pH 7.4. | |
CAS RN |
54749-90-5 |
Molecular Formula |
C9H16ClN3O7 |
Molecular Weight |
313.69 g/mol |
IUPAC Name |
1-(2-chloroethyl)-1-nitroso-3-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)urea |
InChI |
InChI=1S/C9H16ClN3O7/c10-1-2-13(12-20)9(19)11-5(3-14)7(17)8(18)6(16)4-15/h3,5-8,15-18H,1-2,4H2,(H,11,19) |
InChI Key |
MKQWTWSXVILIKJ-UHFFFAOYSA-N |
Isomeric SMILES |
C(CCl)N(C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)N=O |
SMILES |
C(CCl)N(C(=O)NC(C=O)C(C(C(CO)O)O)O)N=O |
Canonical SMILES |
C(CCl)N(C(=O)NC(C=O)C(C(C(CO)O)O)O)N=O |
Appearance |
Solid powder |
Color/Form |
Ivory colored crystals |
melting_point |
147-148 °C (decomposes with evolution of gas) |
Other CAS RN |
69839-80-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Sol in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
2-(3-(2-chloroethyl)-3-nitrodoureido)-2-deoxy-D-glucopyranose chlorozotocin chlorozotocin, (L)-isomer NSC 178,248 NSC-178248 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B1668760.png)
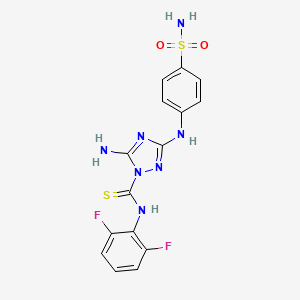

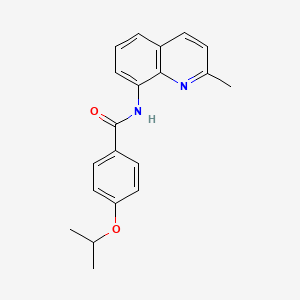
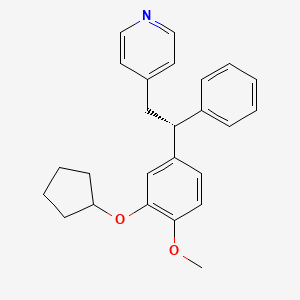
![2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dioxo-1,2,4-triazin-2-yl]benzamide](/img/structure/B1668769.png)
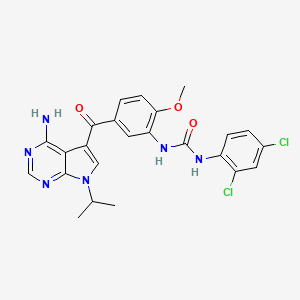
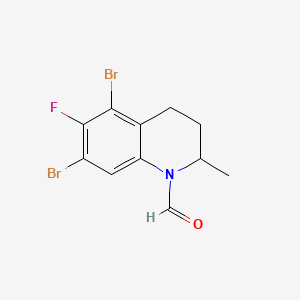
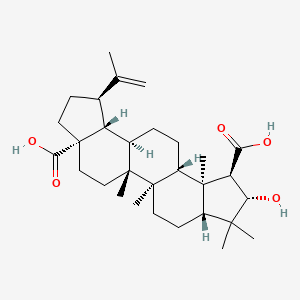
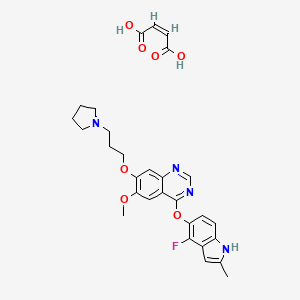
![5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1668777.png)
![3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1668778.png)
